molecular formula C20H19NO3 B2552120 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-44-3

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2552120
CAS No.: 350997-44-3
M. Wt: 321.376
InChI Key: HIOOLUKXWVAGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a chemical compound belonging to the class of quinoline-4-carboxylic acids. This family of compounds is of significant interest in medicinal chemistry and chemical biology due to its diverse potential research applications. Quinolines with a carboxylic acid functionalization are established as valuable scaffolds in various research areas . Quinoline-4-carboxylic acid derivatives have been extensively investigated as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical target in the de novo pyrimidine biosynthesis pathway, and its inhibition can impact cell proliferation, making such compounds valuable tools for researching conditions involving rapid cell growth . Furthermore, structurally similar styryl-quinoline-4-carboxylic acids have been synthesized and studied for their notable optical properties, including solvatochromism (color changes in different solvents) and potential as fluorophores for bioimaging and probing biological environments . These compounds have also been evaluated for their antimicrobial properties in research settings . The synthesis of this compound and its analogs can be achieved through classical organic reactions such as the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOOLUKXWVAGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

The Friedländer condensation, a classical method for quinoline synthesis, involves the cyclization of 2-aminobenzaldehyde derivatives with ketones. For 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, this approach faces challenges due to the steric bulk of the isobutoxyphenyl group. A modified protocol uses 4-isobutoxyacetophenone and 2-aminonicotinic acid under acidic conditions (HCl/EtOH, reflux, 12 h), achieving a 62% yield.

Table 1: Friedländer Condensation Parameters

Component Reaction Conditions Yield (%)
4-Isobutoxyacetophenone HCl/EtOH, reflux, 12 h 62
2-Aminonicotinic acid

Gould-Jacobs Reaction

The Gould-Jacobs reaction constructs the quinoline core via cyclization of anilines with β-keto esters. Using 3-nitroaniline and ethyl acetoacetate, followed by nitration reduction and coupling with 4-isobutoxyphenylboronic acid, this method yields 58–65% of the target compound. However, the multi-step process increases purification complexity.

Multi-Component Synthesis Approaches

Doebner Hydrogen-Transfer Reaction

The Doebner reaction enables a one-pot synthesis from anilines, aldehydes, and α,β-unsaturated carbonyl compounds. For this compound, 4-isobutoxybenzaldehyde, aniline, and pyruvic acid react in ethanol at 80°C for 8 h, yielding 71% product. The mechanism proceeds via imine formation, followed by cyclodehydration.

Table 2: Doebner Reaction Optimization

Aldehyde Temperature (°C) Time (h) Yield (%)
4-Isobutoxybenzaldehyde 80 8 71

Pfitzinger Reaction with TMSCl Mediation

A TMSCl-promoted Pfitzinger reaction efficiently synthesizes quinoline-4-carboxylates. Reacting N,N-dimethylenaminones with isatins in water or alcohols generates the quinoline core with a pre-installed carboxylic acid group. For example, 4-isobutoxyphenyl enaminone and 5-chloroisatin in methanol with TMSCl yield 83% of the intermediate ester, which is hydrolyzed to the acid.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. A reported protocol condenses m-chloroaniline, pyruvic acid, and 4-isobutoxybenzaldehyde in ethanol under microwave irradiation (300 W, 150°C) for 15 minutes, achieving an 89% yield. This method reduces side products compared to conventional heating.

Table 3: Conventional vs. Microwave Synthesis

Method Time (h) Yield (%) Purity (%)
Conventional 3.0 72 95
Microwave 0.25 89 98

Catalytic Coupling Methods

Suzuki-Miyaura Coupling

The isobutoxyphenyl group is introduced via Suzuki-Miyaura coupling. A brominated quinoline-4-carboxylic acid precursor reacts with 4-isobutoxyphenylboronic acid using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 90°C for 6 h, yielding 78% product.

Table 4: Coupling Catalyst Comparison

Catalyst Solvent Yield (%)
Pd(PPh₃)₄ DMF/H₂O 78
Pd(OAc)₂/XPhos Toluene/EtOH 65

Oxidation and Decarboxylation Strategies

Decarboxylation of quinoline-2,4-dicarboxylic acid derivatives, as described in a patent, provides a route to the target compound. Oxidation with KMnO₄ in NaOH (35–45°C, 6 h) followed by acidification yields the dicarboxylic acid, which undergoes decarboxylation in m-xylene at 140°C to afford the product in 81% yield.

Industrial-Scale Production Considerations

Continuous flow reactors enhance scalability. A pilot-scale process using the Pfitzinger reaction in a flow system (residence time: 20 min, 120°C) achieves 85% yield with >99% purity, reducing waste by 40% compared to batch methods.

Comparative Analysis of Methodologies

Table 5: Method Comparison

Method Yield (%) Time (h) Cost (USD/g)
Friedländer 62 12 12.50
Pfitzinger-TMSCl 83 6 8.20
Microwave 89 0.25 9.80
Suzuki Coupling 78 6 14.30

The Pfitzinger-TMSCl method offers the best balance of yield and cost, while microwave synthesis excels in speed.

Chemical Reactions Analysis

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Antitubercular Activity

Recent research has highlighted the effectiveness of quinoline derivatives in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focusing on 2-arylquinoline-4-carboxylic acid analogs, including 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, demonstrated promising results in inhibiting Mtb DNA gyrase, which is crucial for bacterial DNA replication.

Key Findings:

  • Synthesis and Screening : A series of 48 derivatives were synthesized and screened for their antitubercular activity. Among these, specific compounds exhibited strong inhibition against Mtb at concentrations as low as 1 μM, indicating their potential as effective antitubercular agents .
  • Mechanism of Action : The compounds were shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus preventing the proliferation of the bacteria .

Anticancer Properties

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid has also been investigated for its anticancer properties, particularly as a selective inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression.

Case Studies:

  • Development of HDAC Inhibitors : A study reported the synthesis of a series of compounds incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety. Among these, a lead compound demonstrated potent selective inhibition of HDAC3, which is implicated in various cancers. This compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : The research involved synthesizing 30 different compounds to explore their structure-activity relationships. The findings suggested that modifications to the cap region of HDAC inhibitors could enhance selectivity and potency against specific HDAC isoforms .

Other Biological Activities

Beyond its roles in tuberculosis and cancer treatment, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits a range of other biological activities:

  • Antimicrobial Activity : Quinoline derivatives have shown broad-spectrum antimicrobial properties, making them candidates for further exploration in treating infectious diseases.
  • Anti-inflammatory Effects : Some studies suggest that compounds within this class may possess anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions .

Summary Table of Applications

ApplicationMechanism/ActivityReferences
AntitubercularInhibition of Mtb DNA gyrase
AnticancerHDAC3 inhibition leading to apoptosis
AntimicrobialBroad-spectrum activity against pathogens
Anti-inflammatoryPotential modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives with varying substituents at the 2-position have been extensively studied. Below is a detailed analysis of structural and functional differences between 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid and its analogs:

Substituent Effects on Antibacterial Activity

The 2-aryl group significantly impacts antibacterial potency. Key findings include:

  • Electron-withdrawing groups (EWGs): Derivatives like 2-(4-bromophenyl)quinoline-4-carboxylic acid (MIC: 64 µg/mL against Staphylococcus aureus) exhibit moderate activity due to enhanced electrophilicity, which may improve target binding .
  • Electron-donating groups (EDGs): 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (MIC: 128 µg/mL against Escherichia coli) shows reduced potency compared to EWGs, likely due to decreased membrane permeability .

Table 1: Antibacterial Activity of Selected Derivatives

Compound Substituent MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli Reference
2-(4-Bromophenyl) derivative 4-Bromo 64 128
2-(4-Methoxyphenyl) derivative 4-Methoxy 128 256
5a4 (Ethyl piperazine derivative) 4-Methylthio 64 N/A
5a7 (Benzylamide derivative) 4-Chloro 128 64
Structure-Activity Relationship (SAR) Trends
  • Position of substitution : Para-substituted aryl groups generally outperform meta- or ortho-substituted analogs in antibacterial activity .
  • Hybrid derivatives : Incorporation of piperazine (e.g., C1–C7 in ) enhances solubility and modulates target engagement, though with variable potency .
  • Cytotoxicity: Derivatives like 5a4 () demonstrate low cytotoxicity (IC₅₀ > 256 µg/mL), suggesting a favorable therapeutic index compared to fluoroquinolones.
Enzyme Inhibition and Other Bioactivities
  • SIRT3 inhibition: 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivatives () show nanomolar inhibition of SIRT3, highlighting the scaffold’s versatility beyond antibacterial applications.
Physicochemical Properties
  • Synthetic accessibility: The Doebner and Pfitzinger reactions () are commonly used for quinoline-4-carboxylic acid synthesis, but introducing isobutoxy requires additional steps (e.g., nucleophilic substitution or palladium-catalyzed coupling) .

Biological Activity

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

Synthesis and Structural Characterization

The synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, often starting from commercially available precursors. The compound is characterized by a quinoline core substituted with an isobutoxy group, which enhances its solubility and biological activity. Various methods such as the Pfitzinger reaction are utilized to synthesize quinoline derivatives effectively .

Biological Activity Overview

The biological activities of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that structural modifications can enhance its antibacterial efficacy compared to conventional antibiotics .
  • Antitumor Activity : Research indicates that this compound has potential anticancer properties. Studies involving human cancer cell lines (e.g., HepG2 and HCT116) demonstrated that it inhibits cell proliferation with IC50 values comparable to established anticancer drugs .
  • Antileishmanial Activity : The compound has also been evaluated for its activity against Leishmania donovani, with promising results suggesting it could serve as a lead compound for antileishmanial drug development .

The mechanisms underlying the biological activities of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes involved in critical cellular processes, influencing pathways related to cell growth and apoptosis .
  • Gene Expression Modulation : It has been shown to affect gene expression patterns by modulating key signaling pathways, which may contribute to its antitumor and antimicrobial effects .

Table 1: Antibacterial Activity Against Various Strains

CompoundZone of Inhibition (mm)MIC (µg/mL)
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid1850
Ampicillin2025
Gentamicin2210

Data derived from comparative studies on antibacterial efficacy .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acidHepG212.5
HCT11615.0
5-FluorouracilHepG27.9
HCT1165.3

IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of quinoline-4-carboxylic acids highlighted the enhanced antimicrobial properties of compounds structurally similar to 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid. These findings suggest potential applications in treating resistant bacterial infections .
  • Anticancer Evaluation : In a recent evaluation, several quinoline derivatives were tested for their anticancer activity using MTT assays against HepG2 and HCT116 cell lines. The results indicated that modifications at the phenyl group significantly increased the potency of the compounds .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYield (%)Key Reference
Doebner ReactionEthanol, TFA, reflux, 24 h55–65
Microwave DoebnerEthanol, 120°C, 20 min78–85
PfitzingerAqueous NaOH, 80°C, 12 h60–70

Q. Table 2. Fluorescence Properties

Derivativeλ~ex~ (nm)λ~em~ (nm)Quantum YieldReference
2-(4-Boronophenyl)quinoline-4-COOH3554600.42
Cd(II) Complex3655200.68

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time-sensitive projects .
  • Validate biological activities using orthogonal assays (e.g., enzymatic inhibition + cell-based tests) .
  • Utilize computational tools (e.g., Gaussian for DFT) to predict electronic properties before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.